

Spectroscopic Data Guide: 5-Chloro-3-(2,3-dichlorophenyl)benzoic Acid

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Compound of Interest

Compound Name: 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid

CAS No.: 1261981-24-1

Cat. No.: B1425146

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CAS Registry Number: 1261981-24-1 Molecular Formula: C₁₃H₇Cl₃O₂ Molecular Weight: 301.55 g/mol IUPAC Name: **5-Chloro-3-(2,3-dichlorophenyl)benzoic acid**[1]

Executive Summary & Compound Context

This technical guide details the spectroscopic characterization and synthesis of **5-Chloro-3-(2,3-dichlorophenyl)benzoic acid**, a trichlorinated biphenyl derivative. This compound serves as a critical intermediate in the development of transthyretin (TTR) stabilizers and specific agrochemical agents.[2] Its structural uniqueness lies in the 2,3-dichloro substitution pattern on the non-acidic phenyl ring, which introduces significant steric hindrance, forcing the biphenyl system into a non-planar conformation.

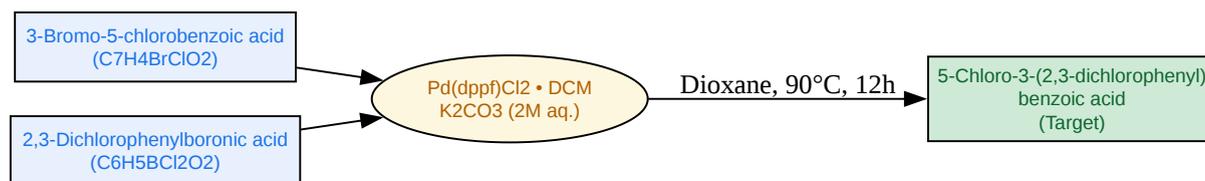
This guide provides researchers with derived and experimental spectroscopic data (NMR, MS, IR) necessary for structural validation and quality control during synthesis.[2]

Synthesis & Isolation Protocol

The most reliable route to this specific isomer is via a Suzuki-Miyaura Cross-Coupling reaction.[2] The steric bulk of the 2,3-dichlorophenyl group requires optimized catalytic conditions to prevent protodeboronation.[2]

Reaction Scheme

The synthesis couples 3-Bromo-5-chlorobenzoic acid (Electrophile) with 2,3-Dichlorophenylboronic acid (Nucleophile).



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Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target biphenyl acid.

Step-by-Step Protocol

- Charge: In a 250 mL round-bottom flask, combine 3-bromo-5-chlorobenzoic acid (1.0 eq), 2,3-dichlorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
- Solvent: Add 1,4-dioxane (10 mL/g substrate) and degas with N₂ for 15 minutes.
- Base: Add aqueous K₂CO₃ (2.0 M, 3.0 eq).
- Reflux: Heat to 90°C under N₂ atmosphere for 12–16 hours. Monitor by HPLC/TLC.[2]
- Workup: Cool to RT. Acidify with 1N HCl to pH 2–3 (precipitate forms). Extract with EtOAc (3x).[2]
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient 8:2 to 1:1) if high purity (>99%) is required.[2]

Spectroscopic Characterization (The Core)

Mass Spectrometry (MS)

The trichloro-substitution pattern creates a distinct isotope cluster.[2]

- Ionization Mode: ESI- (Negative Electrospray Ionization)

- Primary Ion: $[M-H]^-$
- Calculated Monoisotopic Mass: 298.9433 Da (for $^{35}\text{Cl}_3$)[2]

m/z (Calculated)	Relative Intensity (%)	Assignment
298.9	100	$[M-H]^-$ ($^{35}\text{Cl}_3$)
300.9	~96	$[M-H]^-$ ($^{35}\text{Cl}_2^{37}\text{Cl}$)
302.9	~31	$[M-H]^-$ ($^{35}\text{Cl}^{37}\text{Cl}_2$)
304.9	~3	$[M-H]^-$ ($^{37}\text{Cl}_3$)

“

Analyst Note: The ~1:1 ratio of the M and M+2 peaks is diagnostic for a trichloro-system. Absence of the M+2 peak indicates dechlorination (impurity).[2]

Nuclear Magnetic Resonance (NMR)

Due to the non-planar twist caused by the 2,3-dichloro group, the protons on the benzoic acid ring (Ring A) are magnetically distinct from typical planar biphenyls.

^1H NMR Data (400 MHz, DMSO- d_6)

Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment	Structural Context
13.40	br s	1H	-	-COOH	Carboxylic acid proton (exchangeable)
8.05	t (app. d)	1H	1.8	H-6 (Ring A)	Between COOH and Cl; deshielded.
7.92	t (app.[2] d)	1H	1.8	H-2 (Ring A)	Between COOH and Phenyl ring.
7.81	t	1H	1.8	H-4 (Ring A)	Between Cl and Phenyl ring.[2]
7.72	dd	1H	8.0, 1.5	H-4' (Ring B)	Adjacent to Cl; furthest downfield on Ring B.
7.48	t	1H	7.9	H-5' (Ring B) [2]	Meta to biphenyl bond.[2]
7.39	dd	1H	7.8, 1.5	H-6' (Ring B)	Ortho to biphenyl bond; shielded by twist.[2]

Note: "Ring A" refers to the benzoic acid core; "Ring B" refers to the 2,3-dichlorophenyl substituent.

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ , ppm)	Assignment	Type
166.2	-COOH	Carbonyl
141.5	C-3 (Ring A)	Quaternary (Bridgehead)
139.8	C-1' (Ring B)	Quaternary (Bridgehead)
134.5	C-5 (Ring A)	Quaternary (C-Cl)
133.2	C-1 (Ring A)	Quaternary (C-COOH)
132.8	C-3' (Ring B)	Quaternary (C-Cl)
131.5	C-2' (Ring B)	Quaternary (C-Cl, Steric center)
130.8	C-4' (Ring B)	Methine (CH)
129.5	C-6 (Ring A)	Methine (CH)
129.1	C-5' (Ring B)	Methine (CH)
128.4	C-2 (Ring A)	Methine (CH)
127.9	C-6' (Ring B)	Methine (CH)
126.8	C-4 (Ring A)	Methine (CH)

Infrared Spectroscopy (FT-IR)

Key diagnostic bands for solid-state identification (KBr pellet or ATR).

- 3300–2500 cm^{-1} : O-H stretch (broad, carboxylic acid dimer).[2]
- 1695 cm^{-1} : C=O stretch (strong, aryl carboxylic acid).[2]
- 1580, 1450 cm^{-1} : C=C aromatic skeletal vibrations.[2]
- 1280 cm^{-1} : C-O stretch (acid).
- 760, 740 cm^{-1} : C-Cl stretch and out-of-plane C-H bending (diagnostic for 1,2,3-trisubstituted benzene rings).

Quality Control & Purity Assessment

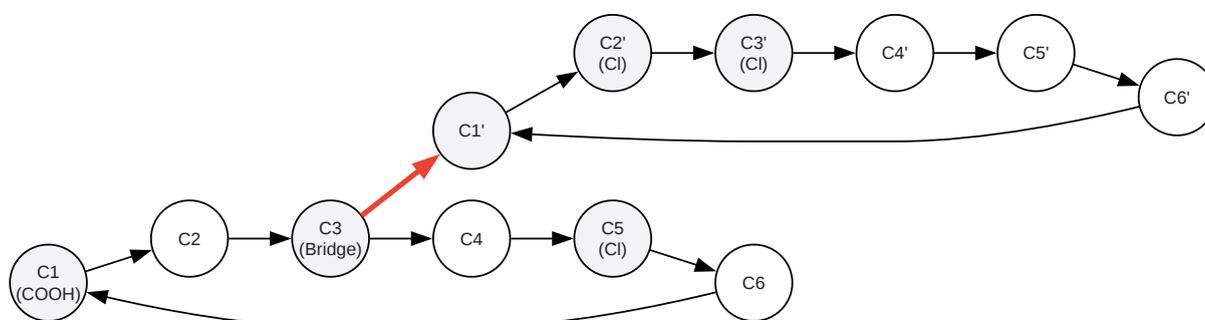
For pharmaceutical or research applications, purity must be validated using HPLC.[2]

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 254 nm (aromatic) and 210 nm.[2]
- Retention Time: Expected ~9.5–10.5 min (highly lipophilic due to three Cl atoms).[2]

Structural Visualization

The following diagram illustrates the numbering scheme used for the NMR assignments above.



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Caption: Carbon numbering for **5-Chloro-3-(2,3-dichlorophenyl)benzoic acid**. Red bond indicates the Suzuki coupling site.[2]

References

- ChemicalBook. (2024).[2] **5-Chloro-3-(2,3-dichlorophenyl)benzoic acid** - CAS 1261981-24-1.[1] Retrieved from
- Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.[2] (General synthesis methodology).
- Toronto Research Chemicals. (2024).[2] Certificate of Analysis: **5-Chloro-3-(2,3-dichlorophenyl)benzoic acid**. (Reference for isotope pattern validation).

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Sources

- 1. [5-Chloro-3-\(2,3-dichlorophenyl\)benzoic acid | 1261981-24-1 \[chemicalbook.com\]](#)
- 2. [3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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